Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate
Description
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate is a pyridazine derivative featuring a chlorine atom at position 6, a trifluoromethyl (CF₃) group at position 5, and a methyl ester at the acetoxy side chain. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic and steric properties. The methyl ester group may act as a prodrug moiety, hydrolyzing in vivo to the corresponding carboxylic acid. While direct data on this compound are sparse, its structural features suggest applications in agrochemical or pharmaceutical intermediates .
Properties
IUPAC Name |
methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-6(15)3-4-2-5(8(10,11)12)7(9)14-13-4/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSAXJKEOSMIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(N=N1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate typically involves the reaction of 6-chloro-5-(trifluoromethyl)pyridazine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine or trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the trifluoromethyl and chlorine groups play a crucial role in its activity.
Comparison with Similar Compounds
Pyridazinone Derivatives (5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones)
Structural Differences :
- Core: The target compound has a pyridazine ring, whereas pyridazinones (e.g., compounds 3a-3h from ) feature a pyridazinone core with a ketone at position 3.
- Substituents: The target compound’s CF₃ group at position 5 contrasts with phenyl groups in pyridazinones.
Properties :
- The CF₃ group in the target compound likely enhances oxidative stability compared to phenyl groups.
- The methyl ester may increase bioavailability relative to pyridazinones, which lack ester functionalities.
Pyrimidine Derivatives (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate)
Structural Differences :
- Core : Pyrimidines (two nitrogen atoms at positions 1 and 3) vs. pyridazines (nitrogens at 1 and 2).
- Substituents : The target compound’s Cl and CF₃ groups contrast with the thioether and thietan-oxy groups in the pyrimidine derivative.
Reactivity :
Complex Trifluoromethyl-Containing Compounds (UM-164 Trifluoroacetate Salt)
Structural Differences :
- Size and Complexity : UM-164 is a polycyclic molecule with a trifluoromethyl benzoyl group, unlike the simpler pyridazine-based target compound.
Functional Impact :
- Both compounds leverage CF₃ for enhanced lipophilicity and metabolic resistance. However, UM-164’s size suggests applications in targeted kinase inhibition, while the target compound’s smaller structure may favor use as an intermediate .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Core | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyridazine | 6-Cl, 5-CF₃, methyl ester | ~270.6 | CF₃, Cl, ester |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Pyridazinone | 6-Cl, 5-Ph, ketone | ~250-300 | Cl, Ph, ketone |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | 6-Me, thietan-oxy, thioether | ~314.4 | Thioether, thietan-oxy, ester |
| UM-164 trifluoroacetate salt | Polycyclic | Trifluoromethyl benzoyl | ~800 | CF₃, thiazole, piperazinyl |
Research Findings and Implications
- Biological Relevance : Pyridazines with CF₃ and Cl groups are understudied but may mimic bioactive motifs in herbicides (e.g., inhibiting acetolactate synthase).
- Synthetic Challenges: Introducing CF₃ to pyridazines may require transition-metal catalysis or photochemical methods, contrasting with simpler substitutions in pyridazinones .
Biological Activity
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on various research findings.
- Molecular Formula : C₈H₆ClF₃N₂O₂
- Molecular Weight : 254.59 g/mol
- CAS Number : 2411256-69-2
- Structure : The compound features a pyridazine ring substituted with a chloro and trifluoromethyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit selective antimicrobial properties. For instance, derivatives with a trifluoromethyl group have shown significant antichlamydial activity, affecting chlamydial inclusion numbers and morphology in infected cells . The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy of these compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the trifluoromethyl substituent plays a crucial role in enhancing the compound's interaction with biological targets, potentially through increased lipophilicity and improved binding affinity .
Study on Antichlamydial Activity
In a study focused on the synthesis and evaluation of various pyridazine derivatives, this compound was included among the compounds tested for antichlamydial activity. The results demonstrated that the compound significantly reduced chlamydial infection in HEp-2 cells, suggesting its potential as a therapeutic agent against chlamydial infections .
Toxicity Assessment
Toxicity studies conducted on related compounds indicated that while they possess antimicrobial properties, they also need to be evaluated for cytotoxicity against human cells. Preliminary findings suggest that these compounds exhibit low toxicity levels, making them suitable candidates for further development .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | Antichlamydial | High activity due to trifluoromethyl group |
| Compound B | Structure B | Low activity | Lacks electron-withdrawing groups |
| This compound | Current Compound | Moderate to high activity | Potential for drug development |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated pyridazine intermediates (e.g., 6-chloro-5-(trifluoromethyl)pyridazin-3-yl derivatives) can undergo esterification with methyl chloroacetate under basic conditions. Optimization involves:
- Catalyst Use : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethyl group .
- Solvent Selection : Polar aprotic solvents like DMF or DCM improve solubility of halogenated intermediates .
- Temperature Control : Reactions at 0–5°C (e.g., TFA-mediated deprotection) minimize side-product formation .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures purity ≥95% .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies proton environments (e.g., methyl ester at δ ~3.7 ppm, pyridazine ring protons). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) validates bond angles and spatial arrangement of substituents .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention time comparison with standards reduces ambiguity .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected HPLC peaks) be systematically resolved?
- Methodological Answer :
- NMR Artifacts : Use deuterated solvents free of protonated impurities. For complex splitting, employ ¹⁹F NMR to resolve trifluoromethyl coupling .
- HPLC Discrepancies : Spike samples with authentic standards; use LC-MS to correlate retention times with mass signatures. Adjust mobile phase pH (e.g., 0.1% formic acid) to improve peak resolution .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace unexpected signals in crowded spectra .
Q. What strategies are effective for elucidating the mechanism of action of this compound in pesticidal applications (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to acetylcholinesterase or GABA receptors, leveraging structural analogs from pesticide databases .
- In Vitro Assays : Perform enzyme inhibition assays (IC₅₀ determination) with UV-Vis kinetics. For example, monitor acetylthiocholine hydrolysis inhibition at 412 nm .
- Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites in plant/insect models, comparing with known pyridazine-based pesticides .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or reduced toxicity?
- Methodological Answer :
- QSAR Studies : Build quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and electrostatic potential maps. Replace the methyl ester with bioisosteres (e.g., amides) to modulate lipophilicity .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 interactions. For agrochemicals, prioritize low mammalian toxicity (LD₅₀ > 500 mg/kg) .
- Crystal Engineering : Co-crystallize the compound with target enzymes to identify key binding motifs for derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
